3,4-dimethoxy-N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
3,4-dimethoxy-N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole. The compound also contains methoxy groups attached to the benzene ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 3,4-dimethoxy-N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. The resulting benzimidazole intermediate is then alkylated with 2-methylpropyl halide to introduce the isobutyl group.
Subsequently, the benzimidazole derivative is coupled with 3,4-dimethoxybenzoyl chloride under basic conditions to form the final benzamide product. The reaction conditions often involve the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the coupling reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3,4-dimethoxy-N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like BBr3. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dimethoxy-N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its benzimidazole core.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The methoxy groups and the isobutyl side chain can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
3,4-dimethoxy-N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide can be compared with other benzamide derivatives, such as:
- 3,4-dimethoxy-N-(2,2,2-trichloro-1-{[(3-methoxyanilino)carbothioyl]amino}ethyl)benzamide
- 3,4-dimethoxy-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)-ethyl)benzamide
- 3,4-dimethoxy-N-(2,2,2-trichloro-1-(4-chloro-phenoxy)-ethyl)benzamide
These compounds share the benzimidazole core and methoxy groups but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and selectivity in various applications.
Properties
Molecular Formula |
C22H27N3O3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H27N3O3/c1-14(2)13-25-18-9-7-6-8-17(18)24-21(25)15(3)23-22(26)16-10-11-19(27-4)20(12-16)28-5/h6-12,14-15H,13H2,1-5H3,(H,23,26) |
InChI Key |
HPPHHEZPFSLVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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